MRS 3777 hemioxalate MRS 3777 hemioxalate High affinity adenosine A3 receptor antagonist (Ki = 47 nM) that displays > 200-fold selectivity versus A1, A2A and A2B receptors.
Brand Name: Vulcanchem
CAS No.: 1186195-57-2
VCID: VC0004492
InChI: InChI=1S/2C17H19N5O.C2H2O4/c2*1-3-7-12(8-4-1)20-16-14-15(19-11-18-14)21-17(22-16)23-13-9-5-2-6-10-13;3-1(4)2(5)6/h2*2,5-6,9-12H,1,3-4,7-8H2,(H2,18,19,20,21,22);(H,3,4)(H,5,6)
SMILES: C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)OC4=CC=CC=C4.C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)OC4=CC=CC=C4.C(=O)(C(=O)O)O
Molecular Formula: C36H40N10O6
Molecular Weight: 708.78

MRS 3777 hemioxalate

CAS No.: 1186195-57-2

Inhibitors

VCID: VC0004492

Molecular Formula: C36H40N10O6

Molecular Weight: 708.78

MRS 3777 hemioxalate - 1186195-57-2

CAS No. 1186195-57-2
Product Name MRS 3777 hemioxalate
Molecular Formula C36H40N10O6
Molecular Weight 708.78
IUPAC Name N-cyclohexyl-2-phenoxy-7H-purin-6-amine;oxalic acid
Standard InChI InChI=1S/2C17H19N5O.C2H2O4/c2*1-3-7-12(8-4-1)20-16-14-15(19-11-18-14)21-17(22-16)23-13-9-5-2-6-10-13;3-1(4)2(5)6/h2*2,5-6,9-12H,1,3-4,7-8H2,(H2,18,19,20,21,22);(H,3,4)(H,5,6)
Standard InChIKey ICOKMZZMQHZKGX-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)OC4=CC=CC=C4.C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)OC4=CC=CC=C4.C(=O)(C(=O)O)O
Description High affinity adenosine A3 receptor antagonist (Ki = 47 nM) that displays > 200-fold selectivity versus A1, A2A and A2B receptors.
Synonyms 2-Phenoxy-6-(cyclohexylamino)purine hemioxalate
PubChem Compound 56972200
Last Modified Nov 11 2021
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